Magnesium Ascorbyl Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

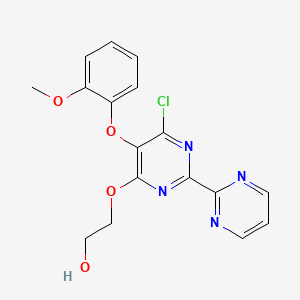

Magnesium Ascorbyl Phosphate, also known as L-Ascorbic Acid 2-phosphate (magnesium salt hydrate), is a stable derivative of L-ascorbic acid (Vitamin C). It is widely used in various fields due to its stability and long-acting properties. This compound is known for its ability to stimulate collagen expression and formation, making it a valuable ingredient in skincare and scientific research applications .

Preparation Methods

Magnesium Ascorbyl Phosphate is synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts. This process results in the formation of L-Ascorbic Acid 2-phosphate (magnesium salt hydrate). The compound is then purified and stabilized for use in various applications .

Chemical Reactions Analysis

Magnesium Ascorbyl Phosphate undergoes several types of chemical reactions, including:

Oxidation: As a derivative of ascorbic acid, this compound can undergo oxidation reactions, where it is converted to dehydroascorbic acid.

Reduction: It can act as a reducing agent, donating electrons to other molecules.

Substitution: In certain conditions, this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include water, phosphoric acid, and magnesium salts. The major products formed from these reactions are dehydroascorbic acid and various magnesium salts .

Scientific Research Applications

Magnesium Ascorbyl Phosphate has a wide range of scientific research applications:

Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and formulations.

Biology: The compound is used in cell culture media to promote cell growth and differentiation. .

Medicine: this compound is employed in the development of advanced therapy medicinal products, including gene, cell, and tissue engineering medicinal products.

Industry: The compound is used in the production of cosmetics and skincare products due to its antioxidant properties. .

Mechanism of Action

Magnesium Ascorbyl Phosphate primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα). This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells. This compound directly binds to and activates CaMKIIα, leading to an increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression. These interactions promote osteoblastogenesis and bone formation .

Comparison with Similar Compounds

Magnesium Ascorbyl Phosphate is unique due to its stability and long-acting properties compared to other Vitamin C derivatives. Similar compounds include:

Sodium Ascorbyl Phosphate: Another stable form of Vitamin C used in skincare formulations.

Tetrahexyldecyl Ascorbate: A lipid-soluble form of Vitamin C known for its ability to penetrate the skin.

Ascorbyl Glucoside: A water-soluble form of Vitamin C that is stable and commonly used in cosmetic products

This compound stands out due to its ability to stimulate collagen production and its use in advanced therapy medicinal products, making it a versatile and valuable compound in various fields.

Properties

Molecular Formula |

C12H12Mg3O18P2 |

|---|---|

Molecular Weight |

579.08 g/mol |

IUPAC Name |

trimagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/2C6H9O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;/q;;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |

InChI Key |

PBSRSWFGYPZDAU-FFIPNUABSA-H |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)

![3-Bromo-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8341450.png)

![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)

![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)

![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)

![[4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid ethyl ester](/img/structure/B8341519.png)